Daptomycin is a cyclic lipopeptide antibiotic naturally produced by the bacterium Streptomyces roseosporus. [] It plays a crucial role in scientific research as a model for understanding the interaction of amphipathic molecules with biological membranes and as a tool for investigating the physiology of bacterial cell envelope synthesis and resistance mechanisms.
Molecular Structure Analysis
Daptomycin's molecular structure consists of a cyclic decapeptide core with a decanoyl side chain attached to the N-terminus. [] This unique structure contributes to its amphipathic nature, enabling its interaction with bacterial membranes. []
Mechanism of Action
Daptomycin exerts its antibacterial effect by targeting the bacterial cell membrane. [, ] In the presence of calcium ions, daptomycin binds to bacterial membranes, specifically to phosphatidylglycerol, a key phospholipid in bacterial membranes. [, , ] This binding leads to the formation of oligomeric structures within the membrane, ultimately disrupting membrane integrity and causing cell death. [, , ] Daptomycin has also been shown to interfere with cell wall synthesis by disrupting the proper localization of key enzymes involved in peptidoglycan and phospholipid biosynthesis. []
Physical and Chemical Properties Analysis
Daptomycin is an acidic lipopeptide with a molecular weight of approximately 1620 g/mol. [] It exhibits amphipathic properties due to its lipophilic decanoyl side chain and hydrophilic cyclic peptide core. [] Daptomycin's activity is calcium-dependent, requiring the presence of calcium ions for optimal binding to bacterial membranes. [, , ]
Applications
Understanding membrane interactions: Daptomycin serves as a model compound for investigating the interaction of amphipathic molecules with biological membranes. Studies utilizing liposomes and model membranes have provided insights into how daptomycin binds to and disrupts bacterial membranes. [, ]
Investigating bacterial resistance mechanisms: Daptomycin resistance has emerged in several bacterial species, providing a platform for studying the evolution of bacterial resistance. Researchers have investigated mutations in genes such as mprF, liaR, liaS, rpoB, rpoC, and dltC that are associated with daptomycin resistance. [, , ] Understanding these mechanisms can help develop strategies to combat antibiotic resistance.
Studying bacterial cell wall synthesis: Daptomycin's ability to disrupt cell wall synthesis provides a tool for investigating the complexities of bacterial cell envelope biosynthesis. Research has shown that daptomycin interferes with the localization of key enzymes involved in peptidoglycan and phospholipid synthesis, highlighting the interconnectedness of these processes. []
Developing novel therapeutic strategies: Research exploring the synergy between daptomycin and other antibiotics, such as β-lactams, aminoglycosides, and rifampicin, aims to optimize treatment efficacy and combat resistance development. [, , , , , , , , ]
Exploring the role of membrane microdomains: Daptomycin's ability to perturb fluid membrane microdomains has opened up new avenues for understanding the organization and function of bacterial membranes. [] These insights could lead to the development of novel therapeutic targets focused on disrupting bacterial membrane architecture.
Related Compounds
Vancomycin
Rifampin
Relevance: Rifampin is frequently investigated in combination with Daptomycin throughout the provided research articles. Studies suggest that adjunctive rifampin can significantly enhance the efficacy of Daptomycin in treating MRSA infections, including prosthetic joint infections [] and experimental endocarditis. [] This combination has demonstrated superior bacterial clearance rates and a reduced risk of developing Daptomycin resistance compared to Daptomycin monotherapy. [] Despite potential antagonistic interactions observed in vitro, the clinical relevance of these findings is debated, and further research is necessary to determine the optimal clinical use of this combination. []
Oxacillin
Relevance: Oxacillin is specifically mentioned in the research relating to Daptomycin's activity against Methicillin-Resistant Staphylococcus aureus (MRSA). While MRSA is inherently resistant to Oxacillin, studies have investigated combining Daptomycin with Oxacillin and observed synergistic effects against MRSA. [] This synergy suggests a potential benefit in using this combination therapy for MRSA infections, although further in vivo studies are needed to confirm clinical efficacy. []
Cloxacillin
Fosfomycin
Relevance: Fosfomycin has been studied in combination with Daptomycin as a potential treatment option for infections caused by multi-drug resistant Gram-positive bacteria. Research has demonstrated synergistic and potent bactericidal activity of the Daptomycin-Fosfomycin combination against MRSA in a rabbit model of experimental endocarditis. [] Furthermore, this combination effectively targets both planktonic and adherent linezolid-resistant Enterococcus faecalis isolates, suggesting a potential therapeutic role in managing challenging enterococcal infections. []
Linezolid
Relevance: Linezolid is mentioned as a comparator drug and a potential combination partner for Daptomycin in the treatment of resistant Gram-positive infections. [, , ] Linezolid's activity against VREfm is highlighted, with some studies exploring its synergistic potential when combined with Daptomycin. [] Additionally, the emergence of linezolid-resistant Enterococcus faecalis has prompted investigations into alternative treatment options, with the Daptomycin-Fosfomycin combination showing promise in this context. []
Ceftaroline
Relevance: Ceftaroline is mentioned as a potential synergistic agent when combined with Daptomycin for the treatment of MRSA infections. [, , ] Research indicates that Ceftaroline enhances the activity of Daptomycin against MRSA in vitro and in vivo models, potentially offering a therapeutic advantage. [, , ] Notably, the combination allows for potential de-escalation to monotherapy without compromising efficacy, suggesting a strategy for shortening combination therapy duration. [] Furthermore, the synergy between Ceftaroline and Daptomycin allows for potential Daptomycin sparing, implying that lower Daptomycin doses may be feasible in this combination. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phrixotoxin-3 (PaurTx3 or Beta-theraphotoxin-Ps1a) is a valuable pharmacological tool to study voltage-gated sodium channels. Phrixotoxin-3, originally issued from the venom of the tarantula phrixotrichus auratus, has been shown to inhibit Nav1.1, Nav1.2, Nav1.3, Nav1.4 and Nav1.5 with respective IC50 values of 610 nM, 0.6 nM, 42 nM, 288 nM and 72 nM. It is thus considered as one of the most potent and almost selective modulator of Nav1.2.
µ-conotoxin GIIIB is a 22 amino acid conopeptide originally isolated from the venom of the piscivorous marine snail Conus geographus. µ-conotoxin GIIIB adopts a compact structure consisting of a distorted 310-helix and a small ß-hairpin. µ-conotoxin GIIIB is stabilized by three disulphide bridges and is highly enriched in lysine and arginine residues, forming potential sites of interaction with Na channels. An unusual feature is the presence of three hydroxyproline residues. µ-conotoxin GIIIB is a useful probe to discriminate between neuronal and muscle sodium channels as it exhibits at least a 1000-fold specificity for muscle versus nerve sodium channels. µ-Conotoxin GIIIB selectively blocks Nav1.4 voltage-dependent sodium channels, which are predominantly expressed in muscle, with an affinity close to 20 nM. µ-Conotoxin GIIIB appears to physically occlude the channel pore by binding on site I of the Na+ channel.
µ-conotoxin CnIIIC is a conopeptide that has been isolated from the venom of the marine cone snail Conus consors. µ-conotoxin CnIIIC exhibits a myorelaxing effect through specific blockade of the skeletal muscle Nav1.4 channels (IC50 = 1.4 nM). µ-conotoxin CnIIIC also blocks Nav1.2 channels (1 µM) and mildly Nav1.7. In contrast, Nav1.5 and Nav1.8 are insensitive to the action of the toxin. µ-conotoxin CnIIIC also blocks the α3β2 nicotinic acetylcholine receptor (IC50= 450 nM) and to lesser extents the α7 and α4β2 subtypes. µ-conotoxin CnIIIC completely inhibits twitch tension in isolated mouse hemidiaphragms (IC50 = 150 nM).Contact usYour Email (required) Your Message
μ-Conotoxin PIIIA (mu-conotoxin PIIIA) is a conotoxin that has been isolated from the venom of the cone Conus purpurascens. μ-conotoxin PIIIA demonstrates a higher affinity for the mammalian muscle sodium channel Nav1.4 (IC50 ~ 44 nM) than for the CNS Nav1.2 subtype (IC50 ~ 640 nm). μ-Conotoxin PIIIA blocks more irreversibly amphibian muscle sodium channels than mammalian ones.
Jingzhaotoxin-III (ß-TRTX-Cj1α) has been isolated initially from the Chinese Tarantula spider Chilobrachys Jingzhaovenom. Jingzhaotoxin-III selectively inhibits the activation of the voltage-dependent sodium channel Nav1.5 in heart or cancer cells with an IC50value close to 350 nM. It is inactive on Nav1.2, Nav1.4, Nav1.6 and Nav1.7 and should therefore be considered as an interesting research tool to discriminate between sodium channel subtypes. Jingzhaotoxin-III binds onto receptor site 4 presumably located on DIIS3-S4 linker of Nav1.5 and supposedly blocks Nav1.5 through a different mechanism than ProTx-II and Huwentoxin IV. ß-TRTX-Cj1α is composed of 36 amino acid residues including 6 cysteines cross-linked according to a C1-C4, C2-C5 and C3-C6 pattern. Jingzhaotoxin-III also inhibits Kv2.1 channel with an IC50 of around 700 nM.
Cy5-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively. The Cy5-ProTx-II version developed by Smartox has potent Nav1.7 blocking activity. It was shown to fully block Nav1.7 at 100 nM concentration.
ATTO488-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively.
ProTx-II (Protoxin-II) is a toxin that was originally isolated from Thrixopelma pruriens (Peruvian green velvet tarantula).ProTx-II inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant channels. ProTx-II inhibits activation by shifting the voltage-dependence of channel activation to more positive potentials. ProTx-II potently inhibits all sodium channel subtypes tested (Nav1.2/SCN2A, Nav1.5/SCN5A, Nav1.7/SCN9A, and Nav1.8/SCN10A). It is approximately 15-fold more potent on Nav1.7/SCN9A than on Nav1.5/SCN5A channels and acts on Cav3.1/CACNA1G and interacts more weakly with the related T-Type channel Cav3.2/CACNA1H but potently inhibits the L-type calcium channel Cav1.2/CACNA1C. ProTx-II also binds to phospholipids. ProTx-II, a selective inhibitor of Nav1.7 sodium channels, blocks action potential propagation in nociceptors.